2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the second position of the pyridine ring, an ethoxy group attached to a cyclopentyl ring, and a carboxamide group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxycyclopentyl Group: This step involves the alkylation of the pyridine ring with 1-ethoxycyclopentylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include various substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylpyridine-4-carboxamide: Lacks the ethoxycyclopentyl group, making it less bulky and potentially less selective in its interactions.
N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide: Lacks the chloro group, which may affect its reactivity and binding properties.
2-chloro-N-[(1-methoxycyclopentyl)methyl]pyridine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness
2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide is unique due to the combination of its chloro group, ethoxycyclopentyl moiety, and carboxamide functionality. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(6-3-4-7-14)10-17-13(18)11-5-8-16-12(15)9-11/h5,8-9H,2-4,6-7,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJUPOHRSFSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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